molecular formula C12H14O2 B095214 Precocene I CAS No. 17598-02-6

Precocene I

Cat. No. B095214
CAS RN: 17598-02-6
M. Wt: 190.24 g/mol
InChI Key: CPTJXGLQLVPIGP-UHFFFAOYSA-N
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Description

Efficacy of Precocene I

Synthesis Analysis

The synthesis of Precocene I and its analogues has been achieved through organic synthesis methods. The study involved the creation of mono-O-alkyl-2,2-dimethyl 2H-1-chromene series, which includes Precocene I, and the di-O-alkyl 2,2-dimethyl-2H-1-chromene series, encompassing Precocenes II and III. These compounds were characterized using spectroscopic analysis, including 1HNMR, 13CNMR, and mass spectrometry. The synthetic approach allows for the exploration of Precocene I's antifungal potential and the development of eco-friendly fungicides .

Molecular Structure Analysis

Precocene I's molecular structure, 7-methoxy-2,2-dimethylchromene, has been analyzed through various techniques. The essential oils from Ageratum species were examined using reverse-phase high-performance liquid chromatography, which determined the concentration of Precocene I in the oils. The molecular structure plays a crucial role in the compound's bioactivity, as indicated by the synthesis of tritium-labeled Precocene I for biological studies .

Chemical Reactions Analysis

The reactivity of Precocene I has been explored through various chemical reactions. The synthesis of Precocene I epoxide, a highly reactive metabolite, has been described, which is believed to be responsible for the biological effects of Precocenes. Additionally, the oligomerization and acylation of Precocene I have been studied, leading to the formation of dimers, trimers, tetramers, and the natural chromene encecalin. These reactions provide insights into the potential metabolic pathways and the structural modifications that can enhance the biological activity of Precocene I .

Physical and Chemical Properties Analysis

The physical and chemical properties of Precocene I and its derivatives have been investigated to understand their anti-juvenile hormone activity. The synthesis of nitrogen analogues of Precocene I and II, and their biological testing against Callosobruchus chinensis, revealed that structural modifications can influence the compound's activity. The design of anti-JH compounds related to Precocenes involved the synthesis of various structural analogues to improve biological activity. These studies contribute to the understanding of how the physical and chemical properties of Precocene I affect its function as an insecticide .

Scientific Research Applications

  • Insect Physiology Studies :

    • Precocene I and II inhibit vitellogenic oocyte development in Drosophila melanogaster by causing juvenile hormone deficiency, affecting corpus allatum volume and oocyte maturation (Wilson, Landers, & Happ, 1983).
    • Precocene I's impact on the corpus allatum of Oncopeltus fasciatus leads to irreversible degeneration, impacting egg maturation (Unnithan, Nair, & Bowers, 1977).
  • Biochemical Applications :

    • The synthesis of precocene I epoxide, a highly reactive metabolite responsible for the biological effects of precocenes, has been described, along with other potential metabolites (Jennings & Ottridge, 1984).
  • Toxicology and Environmental Impact :

    • Precocene I demonstrates hepatotoxic effects in rats, with mechanisms involving metabolic activation and covalent binding of reactive metabolites to liver proteins and DNA (Ravindranath, Boyd, & Jerina, 1987).
  • Insecticide Development :

    • Precocene I, isolated from Desmosstachya bipinnata, shows efficacy as a bioactive molecule against Spodoptera litura and has a minimal impact on non-target organisms like Eisenia fetida, suggesting potential in insecticide development (Sundar et al., 2021).
  • Agricultural Applications :

    • The study of alkoxy analogues of natural precocenes I, II, and III revealed promising fungitoxic activity against pathogens like Aspergillus niger and Rhizoctonia solani, indicating potential applications in agriculture (Ramadan, El-Beltagi, Iqbal, & Bendary, 2022).

Future Directions

Precocene I and its derivatives have demonstrated promising fungitoxic activity . Such compounds can be subjected to minor structural modifications to yield promising and novel fungicides . Moreover, the ability to chemically reduce juvenile hormone titer provides a non-intrusive method to probe the evolutionary changes associated with juvenile hormone and the hormonal mechanisms that are associated with reproduction and behavior in social insects .

properties

IUPAC Name

7-methoxy-2,2-dimethylchromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTJXGLQLVPIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037261
Record name Precocene I
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Precocene I

CAS RN

17598-02-6
Record name Precocene I
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Record name Precocene I
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Record name Precocene 1
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Record name Precocene I
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Record name 7-methoxy-2,2-dimethylchromene
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Record name PRECOCENE I
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Synthesis routes and methods

Procedure details

A mixture of 2.1 g (10 millimoles) of 7-methoxy-2,2-dimethyl-4-chromanone, 50 ml of tetrahydrofuran, 20 ml of water, 2.66 g (15 millimoles) of palladium chloride and 4.2 g (0.11 mole) of sodium tetrahydro borate is stirred at 0° C for 20 minutes and thereafter at 5° C. for a further 4 hours. The reaction mixture is filtered, the filtrate extracted twice with 50 ml of chloroform each. The solvent is distilled off, the residue taken up in 50 ml of toluene and distilled in the presence of anhydrous potassium hydrogen sulfate for 20 minutes. The reaction having been completed the organic phase is washed twice with 20 ml of water each and the solvent is removed. The crude product is purified by column chromatography. Thus 1.75 g of the desired compound are obtained in the form of a colorless oil, yield 85 %.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
sodium tetrahydro borate
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,250
Citations
GT Brooks, AP Ottridge, DW Mace - Pesticide science, 1988 - Wiley Online Library
… migratoria was less evident and three of the furochromene derivatives, all precocene-I (PI) analogues, showed AJH activity seven to ten-fold lower than that of PI. Neither of the …
Number of citations: 76 onlinelibrary.wiley.com
R Siebertz, P Proksch, L Witte - Phytochemistry, 1990 - Elsevier
… Feeding of 14Clabelled precocene I to seedlings showed this chromene … precocene I was the biogenetic precursor of precocene II. This was corroborated by feeding of 14C-precocene I …
Number of citations: 34 www.sciencedirect.com
E Amsalem, P Teal, CM Grozinger… - Journal of …, 2014 - journals.biologists.com
… whether precocene-I can effectively reduce JH levels in Bombus terrestris workers, and examined its effects on their physiology and behavior. Precocene-I … Precocene-I also decreased …
Number of citations: 52 journals.biologists.com
L Mao, G Henderson, SL Dong - Journal of Entomological …, 2010 - meridian.allenpress.com
… hormone agents precocene I and precocene II. The … that precocene I at 100 μg/dish significantly delayed the formation of the first presoldier and the first soldier. Additionally, precocene I …
Number of citations: 10 meridian.allenpress.com
BM Fraga, I Cabrera - Natural Product Communications, 2017 - journals.sagepub.com
… precocene I with Brönsted and Lewis acids produces its oligomerization, giving dimers, trimers, tetramers, etc. Now, in this article we show that bromination of precocene I … of precocene I …
Number of citations: 2 journals.sagepub.com
BM Fraga, I Cabrera - Tetrahedron, 2016 - Elsevier
… Continuing with these works we studied the reaction of precocene I (1) with FeCl 3 in HOAc, a Lewis acid with oxidative properties. In this way, the dimer 5 and six cyclic tetramers 13–…
Number of citations: 2 www.sciencedirect.com
GE Pratt, RC Jennings, AF Hamnett, GT Brooks - Nature, 1980 - nature.com
… Accordingly, we have synthesised radiolabelled precocene-I, … indicate that the CA rapidly oxidise precocene-I at the 3,4 … involving epoxidase action on precocene-I by studying the effect …
Number of citations: 192 www.nature.com
MA Rankin - Journal of Insect Physiology, 1980 - Elsevier
… This paper therefore describes the effects of precocene I and … were treated with 100 pg of precocene I on day 10 after the … at the time of the first precocene I treatment. All animals were …
Number of citations: 32 www.sciencedirect.com
NS Sundar, S Karthi, H Sivanesh, V Stanley-Raja… - Molecules, 2021 - mdpi.com
… of a chemical compound, Precocene I, isolated from the perennial … Precocene I confirmed using FTIR, HPLC and NMR techniques. The bioactivity of the plant-extracted Dp-Precocene I …
Number of citations: 6 www.mdpi.com
A Amiri, AR Bandani, S Ravan - African journal of biotechnology, 2010 - ajol.info
… was to investigate the influence of precocene I on the growth and reproductive biology of E. integriceps females and males. Also, the effect of precocene I on adult hemolymph protein …
Number of citations: 18 www.ajol.info

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